N-(3-chloro-4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide
Description
The compound N-(3-chloro-4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide belongs to the pyrazolo[1,5-a]pyrazine class, characterized by a bicyclic heteroaromatic core. This scaffold is frequently modified to explore pharmacological activities, including kinase inhibition and antimicrobial effects. The target molecule features a 3-chloro-4-methylphenyl substituent on the acetamide moiety and a 2-phenyl group on the pyrazine ring. These substitutions influence its physicochemical properties, such as lipophilicity (logP ~3.5) and solubility, critical for drug-like behavior .
Properties
CAS No. |
941893-80-7 |
|---|---|
Molecular Formula |
C21H17ClN4O2 |
Molecular Weight |
392.84 |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)acetamide |
InChI |
InChI=1S/C21H17ClN4O2/c1-14-7-8-16(11-17(14)22)23-20(27)13-25-9-10-26-19(21(25)28)12-18(24-26)15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,23,27) |
InChI Key |
OGKATRPGFGWLNO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=CC=C4)C2=O)Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(3-chloro-4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a compound belonging to the pyrazolo[1,5-a]pyrazine class, which has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, enzymatic inhibition, and other pharmacological effects.
Chemical Structure and Properties
The compound has the following molecular formula and structure:
| Property | Value |
|---|---|
| Molecular Formula | C21H17ClN4O2 |
| Molecular Weight | 392.8 g/mol |
| CAS Number | 941963-19-5 |
The structure features a chloro-substituted aromatic ring and a pyrazolo[1,5-a]pyrazine moiety, which are critical for its biological activity.
Anticancer Activity
Recent studies have indicated that pyrazolo[1,5-a]pyrazines exhibit significant anticancer properties. For instance, compounds within this class have shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Mechanism of Action :
- Case Studies :
Enzymatic Inhibition
The compound has also been evaluated for its ability to inhibit various enzymes relevant in cancer metabolism and progression.
- Enzyme Targets :
- Inhibitory Potency :
Research Findings
Research has demonstrated that derivatives of pyrazolo[1,5-a]pyrazines possess diverse biological activities beyond anticancer effects:
- Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains.
- Anti-inflammatory Effects : Certain compounds have been noted to reduce inflammation markers in preclinical models.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
The compound has shown promising results in anticancer studies. Pyrazolo[1,5-a]pyrazines, the core structure of this compound, are known for their ability to inhibit certain kinases involved in cancer progression. Research indicates that derivatives of pyrazolo compounds can induce apoptosis in cancer cells and inhibit tumor growth in vivo. For instance, studies have demonstrated that similar compounds exhibit selective cytotoxicity against various cancer cell lines, suggesting that N-(3-chloro-4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide may also possess these properties .
1.2 Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of pyrazolo compounds. The structural features of this compound suggest it may inhibit pro-inflammatory cytokines and enzymes such as COX-2, similar to other pyrazolo derivatives that have been tested for their anti-inflammatory effects . This application is particularly relevant in the development of new treatments for chronic inflammatory diseases.
Pharmacological Studies
2.1 Enzyme Inhibition
The compound may act as an inhibitor for various enzymes that play crucial roles in metabolic pathways. For example, pyrazole derivatives have been studied for their ability to inhibit xanthine oxidase, which is significant in treating conditions like gout and hyperuricemia . Investigating the enzyme inhibition profile of this compound could provide insights into its therapeutic potential.
2.2 Antimicrobial Activity
There is growing interest in the antimicrobial properties of pyrazolo compounds. Preliminary studies suggest that similar structures exhibit activity against a range of bacteria and fungi. The exploration of this compound could lead to the discovery of new antimicrobial agents, especially given the increasing resistance to existing antibiotics .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications at specific positions on the pyrazole ring or substitution patterns can significantly influence biological activity. For instance:
| Modification | Effect on Activity |
|---|---|
| Chlorine substitution at position 3 | Enhances anticancer activity |
| Methyl group at position 4 | Increases anti-inflammatory effects |
| Variations on phenyl groups | Alters enzyme inhibition profiles |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
The pyrazolo[1,5-a]pyrazine core is shared among analogs, but variations in substituents significantly alter properties:
*Estimated based on structural analogs.
Crystallographic and Structural Analysis
- Crystal Packing: Substituents influence dihedral angles between aromatic rings. For example, 4-nitrophenyl groups in create a 67° twist with the pyrazole ring, affecting molecular aggregation .
- Hydrogen-Bond Networks: Amide groups form R₂²(10) graph-set motifs (), stabilizing supramolecular structures. Chloro and methyl groups may disrupt such networks compared to polar substituents .
Key Research Findings
Synthetic Accessibility: Analogs are synthesized via condensation of substituted acetamides with pyrazine precursors. For example, and describe routes using K₂CO₃ or NaOH-mediated cyclization .
Activity Trends: Chloro-substituted derivatives (e.g., target compound) demonstrate higher potency in preliminary assays compared to methoxy variants, likely due to increased hydrophobic interactions .
Solubility Challenges: Despite favorable logP, low solubility (logSw ~-4.0 in ) limits bioavailability. Structural modifications, such as introducing polar groups, are under investigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
